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CAS No.: 1187171-01-2

Cat. No.: B1392176

Get Quote

An In-depth Technical Guide to the Physical Properties of 2-(4-Chlorobenzoyl)-6-
methoxypyridine

Executive Summary

This technical guide provides a comprehensive analysis of the physical properties of 2-(4-
Chlorobenzoyl)-6-methoxypyridine, a substituted pyridine derivative of interest in synthetic

chemistry and drug development. Due to the limited availability of direct experimental data for

this specific compound, this document synthesizes information from structurally related

analogues and established principles of physical organic chemistry to predict its key

characteristics. The guide covers molecular structure, predicted physical state, solubility, and

spectroscopic signatures (IR, NMR, MS). Furthermore, it provides detailed, field-proven

experimental protocols for the empirical determination of these properties, designed to ensure

accuracy and reproducibility. This document is intended for researchers, scientists, and

professionals in drug development who require a thorough understanding of this compound's

physicochemical profile for handling, characterization, and application in further research.
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Introduction to 2-(4-Chlorobenzoyl)-6-
methoxypyridine
2-(4-Chlorobenzoyl)-6-methoxypyridine is a chemical compound featuring a pyridine ring

substituted with a methoxy group and a 4-chlorobenzoyl group. This unique combination of

functional groups—a halogenated aromatic ketone and a methoxylated heterocycle—makes it

a potentially valuable intermediate in the synthesis of more complex molecules, particularly in

the fields of medicinal chemistry and materials science. The pyridine core is a common scaffold

in pharmacologically active compounds, while the chlorobenzoyl moiety offers a site for further

chemical modification.

A thorough understanding of the physical properties of a compound is paramount for its

successful application in a research and development setting. Properties such as melting point,

solubility, and spectroscopic profile are critical for purification, formulation, reaction monitoring,

and structural confirmation. This guide provides a detailed examination of these properties,

blending predictive analysis with standardized methodologies for their experimental verification.

Molecular and Structural Properties
The foundational characteristics of a molecule are dictated by its structure. These properties

are essential for all subsequent analyses.

Chemical Formula: C₁₃H₁₀ClNO₂

Molecular Weight: 247.68 g/mol

CAS Number: A specific CAS number for 2-(4-Chlorobenzoyl)-6-methoxypyridine is not

readily available in public databases, suggesting it may be a novel or specialized research

compound.

Structural Analysis: The molecule's structure consists of a central pyridine ring. At the 2-

position, it is linked via a carbonyl group to a 4-chlorophenyl ring. At the 6-position, a methoxy

group is attached. The presence of the electron-withdrawing chlorobenzoyl group and the

electron-donating methoxy group creates a complex electronic environment on the pyridine

ring, influencing its reactivity and physical properties.
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Caption: Chemical structure of 2-(4-Chlorobenzoyl)-6-methoxypyridine.

Predicted and Observed Physical Properties
The interplay of the molecule's functional groups and overall size dictates its macroscopic

physical properties.
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Property
Predicted/Comparative
Value

Rationale & Commentary

Physical State
White to off-white crystalline

solid

The molecule has a relatively

high molecular weight and

contains polar groups capable

of dipole-dipole interactions

and efficient crystal lattice

packing, making a solid state

at room temperature highly

probable. This is consistent

with related compounds like 2-

chloro-4-methoxypyridine,

which is a solid with a melting

point of 45-48 °C[1].

Melting Point Estimated: 80 - 120 °C

The large, rigid structure with a

polar ketone group suggests a

significantly higher melting

point than simpler analogues

like 2-chloro-6-

methoxypyridine (a liquid). The

presence of the benzoyl group

increases intermolecular

forces.

Boiling Point
> 300 °C (with potential

decomposition)

A high boiling point is expected

due to the high molecular

weight and polarity. However,

compounds of this complexity

often decompose at or before

their atmospheric boiling point.

Vacuum distillation would be

required. For comparison, 2-

chloro-4-methoxypyridine boils

at approximately 230-235

°C[1].
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Solubility

- Water: Sparingly soluble to

insoluble- Polar Aprotic

Solvents (DMSO, DMF):

Soluble- Chlorinated Solvents

(DCM, Chloroform): Soluble-

Ethers (THF, Diethyl Ether):

Moderately Soluble- Alcohols

(Ethanol, Methanol):

Moderately Soluble- Nonpolar

Solvents (Hexanes): Insoluble

The molecule has both polar

(carbonyl, methoxy, pyridine

nitrogen) and nonpolar

(aromatic rings) regions. It is

expected to be soluble in

organic solvents that can

engage in dipole-dipole

interactions. Its large

hydrocarbon framework will

limit aqueous solubility.

Related methoxypyridine

derivatives are noted to be

soluble in common organic

solvents[1].

Partition Coefficient (LogP) Estimated: 2.5 - 3.5

The partition coefficient (LogP)

is a measure of a compound's

lipophilicity. The value is

estimated based on the

presence of a chloro-

substituted aromatic ring and

the overall carbon-rich

structure. For reference, the

simpler 2-chloro-6-

methoxypyridine has an

estimated Log Kow of 1.98[2].

The addition of the

chlorobenzoyl group would

significantly increase this

value.

Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized

compound. The following are the expected spectroscopic signatures for 2-(4-
Chlorobenzoyl)-6-methoxypyridine.
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Infrared (IR) Spectroscopy
IR spectroscopy identifies the vibrational frequencies of functional groups within the molecule.

~1670 cm⁻¹ (strong): Carbonyl (C=O) stretch of the diaryl ketone. Conjugation with both the

pyridine and phenyl rings lowers the frequency from a typical ketone (~1715 cm⁻¹).

~1600, 1580, 1470 cm⁻¹ (medium-strong): Aromatic C=C stretching vibrations from both the

pyridine and phenyl rings.

~1250 cm⁻¹ and ~1030 cm⁻¹ (strong): Asymmetric and symmetric C-O-C stretching of the

methoxy group (aryl ether).

~3050-3100 cm⁻¹ (weak-medium): Aromatic C-H stretching.

~2850-2960 cm⁻¹ (weak): Aliphatic C-H stretching of the methyl group.

~750-850 cm⁻¹ (strong): C-Cl stretching and out-of-plane C-H bending, indicative of the

substitution pattern on the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR:

δ 8.0-8.5 ppm (multiplet, 3H): Protons on the pyridine ring, deshielded by the

electronegative nitrogen and the adjacent carbonyl group.

δ 7.4-7.8 ppm (multiplet, 4H): Protons on the 4-chlorophenyl ring, appearing as two

distinct doublets (an AA'BB' system).

δ 4.0 ppm (singlet, 3H): Protons of the methoxy (-OCH₃) group.

¹³C NMR:

δ ~190 ppm: Carbonyl carbon (C=O), highly deshielded.

δ ~165 ppm: Pyridine carbon attached to the methoxy group (C-OCH₃).
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δ ~110-155 ppm: Aromatic carbons from both the pyridine and phenyl rings.

δ ~55 ppm: Methoxy carbon (-OCH₃).

Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of the molecule and its fragments,

confirming the molecular weight and providing structural clues.

Molecular Ion (M⁺): A prominent pair of peaks at m/z 247 and m/z 249 in an approximate 3:1

ratio. This isotopic pattern is the characteristic signature of a molecule containing one

chlorine atom (³⁵Cl and ³⁷Cl).

Key Fragmentation Patterns:

m/z 212/214: Loss of the chlorine radical ([M-Cl]⁺).

m/z 139/141: Cleavage to form the 4-chlorobenzoyl cation ([C₇H₄ClO]⁺). This is often a

very stable and prominent fragment.

m/z 122: Cleavage to form the 6-methoxypyridin-2-yl cation ([C₆H₆NO]⁺).

Experimental Protocols for Property Determination
To ensure the generation of reliable and trustworthy data, standardized experimental protocols

must be followed.

Workflow for Physicochemical & Spectroscopic
Characterization
The logical flow for characterizing a newly synthesized compound like 2-(4-Chlorobenzoyl)-6-
methoxypyridine involves a series of sequential analyses.
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Caption: Experimental workflow for the characterization of 2-(4-Chlorobenzoyl)-6-
methoxypyridine.

Protocol for Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically <

2 °C) suggests a pure compound, while a broad and depressed range indicates the presence

of impurities that disrupt the crystal lattice.

Calibration: Ensure the melting point apparatus is calibrated using certified standards (e.g.,

benzophenone, caffeine) with known melting points. This step is crucial for data

trustworthiness.

Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline compound into a

capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3

mm.

Measurement:

Place the capillary tube in the apparatus.

Heat rapidly to about 20 °C below the expected melting point.

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

Record the temperature at which the first drop of liquid appears (T₁) and the temperature

at which the entire sample becomes a clear liquid (T₂).

Reporting: Report the melting point as the range T₁ - T₂.

Protocol for Qualitative Solubility Assessment
Causality: This protocol systematically evaluates the compound's solubility based on the "like

dissolves like" principle, providing insights into its polarity and the types of intermolecular forces

it can form.

Setup: Arrange a series of labeled test tubes, each containing a different solvent (e.g., water,

ethanol, dichloromethane, hexanes, DMSO).
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Sample Addition: Add approximately 10 mg of the compound to each test tube.

Observation & Agitation:

Observe if the compound dissolves immediately at room temperature.

If not, agitate the mixture by vortexing for 30 seconds.

Record the result as "soluble," "partially soluble," or "insoluble."

Heating (Optional): Gently warm the tubes containing undissolved solid to determine if

solubility increases with temperature. Note any changes upon cooling (e.g., recrystallization).

Data Interpretation: A compound soluble in dichloromethane but insoluble in hexanes and

water would be classified as having intermediate polarity.

Conclusion
2-(4-Chlorobenzoyl)-6-methoxypyridine is predicted to be a crystalline solid with limited

aqueous solubility but good solubility in moderately polar to polar organic solvents. Its structural

features give rise to distinct and predictable spectroscopic signatures in IR, NMR, and mass

spectrometry, which are crucial for its unambiguous identification. The experimental protocols

outlined in this guide provide a robust framework for the empirical validation of these

properties, ensuring data integrity for any research or development application. This

synthesized understanding of its physicochemical profile is essential for the effective handling,

storage, and synthetic application of this versatile chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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